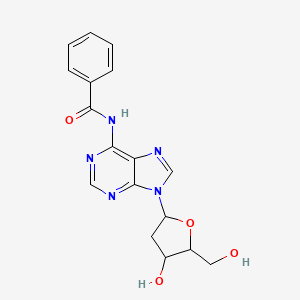

N6-Benzoyl-2'-deoxyadenosine

Description

Context within Nucleoside and Oligonucleotide Chemistry

In the realm of nucleoside and oligonucleotide chemistry, the primary challenge is the precise and controlled formation of phosphodiester bonds between individual nucleoside units. umich.edu This process is complicated by the presence of multiple reactive functional groups on each nucleoside. umich.edu To achieve the desired sequence and structure, all reactive sites, except for the specific hydroxyl group intended for chain elongation, must be temporarily protected. umich.eduwikipedia.org

N6-Benzoyl-2'-deoxyadenosine is a prime example of a protected nucleoside. The benzoyl group attached to the exocyclic amino group of the adenine (B156593) base prevents this nitrogen from participating in undesirable side reactions during the coupling steps of oligonucleotide synthesis. This protection is vital for ensuring the fidelity and yield of the final oligonucleotide product. Once the synthesis is complete, the benzoyl group can be efficiently removed under basic conditions, typically with aqueous ammonia (B1221849) or methylamine (B109427), to reveal the natural deoxyadenosine (B7792050) residue within the newly synthesized DNA strand. wikipedia.org

The use of such protected nucleosides, often in the form of phosphoramidites like 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dA(bz) phosphoramidite), is central to the widely adopted phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis. This method allows for the rapid and automated production of custom DNA sequences.

Historical Perspectives on Amino Protecting Groups in Nucleic Acid Synthesis

The development of effective protecting groups for the exocyclic amino functions of nucleobases was a critical advancement in the field of chemical DNA and RNA synthesis. umich.edu In the early days of oligonucleotide synthesis, researchers experimented with various protecting groups to shield the amino groups of adenine, guanine, and cytosine.

The acyl groups, such as the benzoyl group for adenine and cytosine, and the isobutyryl group for guanine, emerged as highly effective and are still widely used today. wikipedia.org These groups proved to be stable under the conditions required for oligonucleotide chain assembly but could be reliably removed at the end of the synthesis without damaging the newly formed oligonucleotide. wikipedia.org

Before the widespread adoption of the benzoyl group, other protecting groups were explored. However, many of these had limitations, such as being too difficult to remove or not providing sufficient protection, leading to side reactions and lower yields of the desired oligonucleotide. The benzoyl group struck a crucial balance, offering robust protection during synthesis and clean deprotection afterward. This reliability was a key factor in the success and automation of solid-phase oligonucleotide synthesis, a technique that has revolutionized molecular biology.

Research Findings

Below are tables summarizing key data related to this compound and its derivatives, which are instrumental in oligonucleotide synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C17H17N5O4 | fishersci.combiosynth.comcymitquimica.com |

| Molecular Weight | 355.35 g/mol | fishersci.combiosynth.comcymitquimica.com |

| Appearance | White to light yellow powder | cymitquimica.comchemimpex.com |

| Solubility | Slightly soluble in water, soluble in methanol (B129727) (20 mg/ml) | fishersci.comthermofisher.in |

| Storage Temperature | -20°C | caymanchem.combroadpharm.com |

Table 2: Key Derivatives of this compound in Oligonucleotide Synthesis

| Derivative Name | Common Abbreviation | Key Features | Reference(s) |

| 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine | DMT-dA(bz) | A key building block for solid-phase DNA synthesis, with the DMT group protecting the 5'-hydroxyl. | chemimpex.com |

| 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | DMT-dA(bz) Phosphoramidite | The phosphoramidite form used in automated DNA synthesizers for coupling reactions. | |

| N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine | 2'-F-Bz-A | A nucleoside analog used in the synthesis of modified oligoribonucleotides with enhanced properties. | medchemexpress.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H17N5O4 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25) |

InChI Key |

PIXHJAPVPCVZSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for N6 Benzoyl 2 Deoxyadenosine

Direct N6-Benzoylation of 2'-Deoxyadenosine (B1664071)

The direct N6-benzoylation of 2'-deoxyadenosine is a foundational step in preparing this essential building block. The primary challenge lies in selectively acylating the N6-amino group in the presence of the nucleoside's hydroxyl groups at the 3' and 5' positions.

Reagents and Reaction Conditions for Primary Benzoylation

The most common method for the selective N6-benzoylation of 2'-deoxyadenosine involves a "transient protection" strategy. eurofinsus.com This approach temporarily masks the hydroxyl groups, directing the benzoylating agent to the desired exocyclic amine. eurofinsus.com The key reagents and typical reaction conditions are outlined below.

A widely employed procedure utilizes trimethylsilyl (B98337) chloride to transiently protect the 3'- and 5'-hydroxyl groups of 2'-deoxyadenosine. Following this in-situ protection, benzoyl chloride is introduced to acylate the N6-amino group. The reaction is typically carried out in an anhydrous solvent like pyridine (B92270) or acetonitrile (B52724).

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | Nucleoside | 2'-Deoxyadenosine |

| Transient Protecting Agent | Silylates hydroxyl groups | Trimethylsilyl chloride (TMSCl) |

| Acylating Agent | Introduces benzoyl group | Benzoyl chloride |

| Solvent | Reaction medium | Anhydrous Pyridine or Acetonitrile |

| Temperature | Reaction temperature | 0°C to room temperature |

| Reaction Time | Duration of reaction | 18–24 hours |

This table summarizes the typical reagents and conditions for the direct N6-benzoylation of 2'-deoxyadenosine via a transient protection method.

The workup procedure generally involves quenching the reaction with water and then a basic solution, such as aqueous ammonia (B1221849), to hydrolyze the silyl (B83357) ethers, leaving the stable N6-benzoyl group intact. biotage.com Purification is typically achieved through silica (B1680970) gel chromatography.

Optimization Strategies and Challenges in N6-Benzoylation

A primary challenge in N6-benzoylation is the potential for competing O-benzoylation at the 3' and 5' hydroxyl positions, leading to undesired side products. The transient protection method significantly mitigates this issue by temporarily blocking the hydroxyl groups. eurofinsus.com However, the efficiency of this process is highly dependent on strictly anhydrous reaction conditions, as the silylating agents and benzoyl chloride are sensitive to moisture. eurofinsus.com

Optimization strategies focus on several key areas:

Stoichiometry of Reagents : Careful control over the equivalents of trimethylsilyl chloride and benzoyl chloride is crucial. An excess of benzoyl chloride can increase the risk of O-benzoylation, while insufficient amounts will lead to incomplete N6-acylation.

Solvent and Temperature : The choice of solvent and reaction temperature can influence the reaction rate and selectivity. Pyridine often serves as both a solvent and a base to neutralize the HCl generated during the reaction.

Derivatization to Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

Once N6-Benzoyl-2'-deoxyadenosine is synthesized, it must be converted into a phosphoramidite derivative to be used in automated solid-phase oligonucleotide synthesizers. This involves two principal modifications: protection of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group.

5'-Hydroxyl Protection Strategies (e.g., Dimethoxytritylation)

The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for the stepwise elongation of the oligonucleotide chain. umich.edu It remains intact during the coupling reaction but can be efficiently removed with a mild acid treatment to free the 5'-hydroxyl for the next coupling cycle. atdbio.com

The reaction involves treating this compound with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in an anhydrous pyridine solvent. vulcanchem.com

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | N-protected nucleoside | This compound |

| Protecting Group Source | Tritylating agent | 4,4'-Dimethoxytrityl chloride (DMT-Cl) |

| Catalyst | Accelerates the reaction | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Reaction medium | Anhydrous Pyridine |

| Temperature | Reaction temperature | Room temperature |

| Reaction Time | Duration of reaction | 6–8 hours |

This table outlines the reagents and conditions for the 5'-O-dimethoxytritylation of this compound.

The DMT group also provides a convenient method for monitoring the efficiency of each coupling step during oligonucleotide synthesis, as its cleavage releases a brightly colored trityl cation that can be quantified spectrophotometrically.

3'-Phosphitylation for Chain Elongation

With the 5'-hydroxyl group protected, the final step is the phosphitylation of the 3'-hydroxyl group. This introduces the reactive phosphoramidite moiety, which enables the formation of the phosphite (B83602) triester linkage between nucleosides during oligonucleotide synthesis. atdbio.com

The most common phosphitylating agent is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. biotage.com The reaction is carried out in an anhydrous, non-protic solvent like dichloromethane (B109758) or tetrahydrofuran, with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the generated HCl. biotage.com

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | 5'-O-DMT protected nucleoside | 5'-O-DMT-N6-Benzoyl-2'-deoxyadenosine |

| Phosphitylating Agent | Introduces phosphoramidite | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite |

| Base | Acid scavenger | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Reaction medium | Anhydrous Dichloromethane |

| Temperature | Reaction temperature | -40°C to 0°C |

| Reaction Time | Duration of reaction | 2 hours |

This table details the reagents and conditions for the 3'-phosphitylation to form the final phosphoramidite building block.

The resulting product, 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is highly sensitive to moisture and acid and must be handled under strictly anhydrous conditions.

Overall Synthetic Yields and Efficiency for Phosphoramidite Formation

The efficiency of each step is critical for producing high-purity phosphoramidites, which is essential for achieving high coupling efficiencies (often exceeding 99%) during automated oligonucleotide synthesis. vulcanchem.com The presence of impurities can lead to failed couplings and the accumulation of truncated or modified oligonucleotides, complicating the purification of the final product.

Scalability Considerations for Research and Large-Scale Synthesis

The synthesis of this compound and its derivatives is fundamental to the production of synthetic oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. The transition from small-scale laboratory synthesis to large-scale industrial production presents distinct challenges and requires significant methodological adjustments to ensure efficiency, cost-effectiveness, and product quality. Key considerations revolve around the choice of synthetic platform—primarily solid-phase versus liquid-phase synthesis—and the optimization of reaction steps to maximize yield and purity.

For research purposes and the production of most custom oligonucleotides, solid-phase oligonucleotide synthesis (SPOS) is the standard automated method. This process utilizes a derivative of the target compound, typically 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, as a key building block. This phosphoramidite chemistry allows for the efficient, sequential addition of nucleosides to a growing chain anchored to a solid support.

However, scaling up SPOS for industrial production introduces several challenges. A critical issue is the stability of the N-glycosidic bond in purine (B94841) deoxynucleosides under the acidic conditions required for the removal of the 5'-O-Dimethoxytrityl (DMT) protecting group in each cycle. This compound is particularly susceptible to this acid-catalyzed depurination. biosearchtech.comumich.edu This side reaction leads to cleavage of the oligonucleotide chain, reducing the yield of the desired full-length product, a problem that is magnified during the numerous cycles required for synthesizing long oligonucleotides. biosearchtech.com

To mitigate depurination and improve scalability, several strategies are employed. These include minimizing the acid contact time, using weaker acids for detritylation, or employing alternative deblocking agents. biosearchtech.com One study found that using zinc bromide in nitromethane (B149229) for detritylation resulted in insignificant depurination of N6-benzoyl-deoxyadenosine over a 24-hour period. umich.edu Furthermore, the high consumption of expensive reagents and solvents in SPOS makes reagent recycling, such as the recovery of DMT residues, an important economic consideration for large-scale synthesis. umich.edu

An alternative approach for large-scale production is liquid-phase synthesis. This method, while less common, is considered a suitable process for manufacturing larger quantities of oligonucleotides. scispace.com It avoids some of the limitations of solid supports but often involves more complex purification steps between each synthesis cycle.

Data Tables

Table 1: Comparison of Synthesis Platforms for this compound Derivatives

| Feature | Solid-Phase Synthesis (SPOS) | Liquid-Phase Synthesis |

| Primary Use | Research, custom oligonucleotides, small to medium scale. | Potential for large-scale industrial production. scispace.com |

| Key Building Block | 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine-3'-CE phosphoramidite. | This compound derivatives. |

| Process | Automated, cyclic addition on a solid support. | Reactions occur in solution. |

| Key Advantage | High efficiency and automation for complex sequences. | Potentially lower cost for very large scales. |

| Scalability Challenge | Depurination risk, high reagent consumption, mechanical stability of support. biosearchtech.comumich.edu | Complex multi-step purification. |

Table 2: Key Parameters and Challenges in Scaling Solid-Phase Synthesis with this compound

| Parameter / Challenge | Description | Mitigation Strategies for Large-Scale Synthesis |

| Depurination | Acid-catalyzed cleavage of the N-glycosidic bond of this compound during detritylation. biosearchtech.com | Use of weaker acids (e.g., Dichloroacetic acid), reduced acid exposure time, or alternative reagents like zinc bromide. biosearchtech.comumich.edu |

| Coupling Efficiency | Must be >99% per step to achieve acceptable yields for long oligonucleotides. | Optimize activator (e.g., DCI, ETT), increase phosphoramidite concentration, adjust coupling times. biosearchtech.com |

| Reagent Consumption | Large volumes of expensive phosphoramidites, activators, and solvents are required. | Implement reagent recycling, particularly for the Dimethoxytrityl (DMT) group. umich.edu |

| Protecting Groups | The benzoyl group requires specific, sometimes harsh, basic conditions for final deprotection. | Use of alternative base-protecting groups (e.g., phenoxyacetyl) with milder deprotection kinetics can reduce oligonucleotide degradation. |

Role As a Protecting Group in Nucleic Acid Synthesis

Mechanism of N6-Benzoyl Protection in Oligonucleotide Synthesis

The benzoyl group is introduced to the N6 position of 2'-deoxyadenosine (B1664071), effectively masking the nucleophilic character of the exocyclic amine. vulcanchem.comatdbio.com This protection is orthogonal to the acid-labile 5'-hydroxyl protecting group (like the dimethoxytrityl group), meaning it remains intact during the cyclic removal of the 5'-protector. wikipedia.org

During the phosphoramidite (B1245037) coupling step, the exocyclic amino groups of adenine (B156593), guanine, and cytosine must be protected to prevent their reaction with the activated phosphoramidite monomer. sigmaaldrich.comfishersci.se The benzoyl group on the N6 position of deoxyadenosine (B7792050) serves this purpose by rendering the amine non-nucleophilic, thus ensuring that the coupling reaction occurs specifically between the 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite. fishersci.se This directed reactivity is fundamental to the stepwise, controlled assembly of the desired oligonucleotide sequence.

The N6-benzoyl group exhibits remarkable stability throughout the various stages of automated solid-phase oligonucleotide synthesis. rsc.orgchemimpex.com It is resistant to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group at the beginning of each synthesis cycle. oup.comumich.edu Furthermore, it remains stable during the capping step, which involves reagents like acetic anhydride (B1165640) and N-methylimidazole, and the oxidation step, where an oxidizing agent such as iodine is used to convert the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. atdbio.combiotage.com This stability ensures that the adenine base remains protected until the final deprotection step. chemimpex.com However, some studies have noted that prolonged or harsh ammonia (B1221849) treatment can lead to partial cleavage of the N6-benzoyl group. diva-portal.org

Prevention of Exocyclic Amine Reactivity during Coupling.

Influence on Oligonucleotide Assembly Processes

The presence of the N6-benzoyl group, while essential for protection, can influence the efficiency and outcome of the oligonucleotide synthesis process.

The steric bulk of the N6-benzoyl group can have a noticeable impact on the efficiency of the coupling reaction. Compared to smaller protecting groups, the benzoyl group can sterically hinder the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing chain. This can lead to a slight reduction in coupling efficiency, sometimes by approximately 5-10% compared to less bulky protecting groups. To counteract this, strategies such as extending the coupling time or increasing the concentration of the activator are often employed to drive the reaction to completion. For instance, coupling yields for N6-benzoyl-dA derivatives might be around 90-92%, whereas the less hindered dT-CE phosphoramidite can achieve yields of 99.5%.

| Protecting Group Comparison | Approximate Reduction in Coupling Efficiency | Mitigation Strategies |

| N6-Benzoyl (dA) | ~5–10% | Extended coupling times (e.g., 180–300 sec), Increased activator concentration |

| Acetyl (dC) | Less than Benzoyl | Standard coupling conditions often sufficient |

| Isobutyryl (dG) | Can be more resistant to hydrolysis | Longer deprotection times may be needed |

This table provides a general comparison of common protecting groups and their effects on coupling efficiency.

A significant concern during oligonucleotide synthesis is the risk of depurination, which is the cleavage of the N-glycosidic bond between the purine (B94841) base and the deoxyribose sugar. oup.com This side reaction is particularly prevalent under the acidic conditions used to remove the 5'-DMT protecting group. sigmaaldrich.combiosearchtech.com Deoxyadenosine, and specifically N6-benzoyl-2'-deoxyadenosine, is more susceptible to acid-catalyzed depurination than unprotected deoxyadenosine or N-acyl-protected deoxyguanosine. umich.edunih.gov The electron-withdrawing nature of the benzoyl group is thought to facilitate this undesirable cleavage. umich.edu The rate of depurination is influenced by the strength of the acid and the duration of the deblocking step. sigmaaldrich.com

To minimize the detrimental effects of side reactions like depurination, several strategies are employed. Using milder acidic conditions for detritylation, such as dichloroacetic acid (DCA) in a non-polar solvent like dichloromethane (B109758) or toluene, can reduce the incidence of depurination. umich.edubiosearchtech.com Minimizing the exposure time to the acid is also critical. sigmaaldrich.com Alternative protecting groups for adenine that are more resistant to depurination, such as the phenoxyacetyl (Pac) group, have been developed and can be used in cases where depurination is a significant issue. oup.com Additionally, ensuring efficient and rapid capping of any unreacted 5'-hydroxyl groups after the coupling step is crucial to prevent the formation of deletion mutations, which are oligonucleotides missing one or more bases. atdbio.combiotage.com

Considerations for Depurination during Acidic Deblocking Steps.

Deprotection Protocols and Kinetics

The removal of protecting groups from the synthesized oligonucleotide is a critical final step in nucleic acid synthesis. The N6-benzoyl group on the deoxyadenosine nucleobase is designed to be stable throughout the chain assembly process and to be removed under specific conditions, typically involving base-labile cleavage. The efficiency and kinetics of this deprotection step are paramount to obtaining a high yield of the desired full-length oligonucleotide.

Base-Labile Removal of the N6-Benzoyl Group

The N6-benzoyl protecting group is reliably removed under basic conditions after the completion of oligonucleotide synthesis. The most conventional method involves treating the support-bound oligonucleotide with concentrated ammonium (B1175870) hydroxide (B78521). rsc.orgharvard.edu This process, often referred to as ammoniolysis, not only cleaves the acyl group from the nucleobase but also hydrolyzes the ester linkage connecting the oligonucleotide to the solid support. harvard.edu Standard conditions for this deprotection typically involve heating the oligonucleotide in concentrated ammonium hydroxide at 55°C for 12 to 16 hours.

Kinetic studies have been performed to quantify the rate of N-deacylation. In a comparative study using a solution of 29% ammonia in pyridine (B92270) at room temperature (20°C), the half-life (t₁/₂) for the removal of the benzoyl group from this compound was determined to be approximately 10 hours. oup.com

To accelerate the deprotection process and minimize potential side reactions, such as degradation of the oligonucleotide chain, alternative reagents and conditions have been developed. A widely adopted alternative is a mixture of aqueous ammonia and 40% aqueous methylamine (B109427) (AMA) in a 1:1 ratio. glenresearch.com Deprotection with AMA can be completed in as little as 30 minutes at 65°C. This method has been shown to reduce depurination by 50% while maintaining a deprotection efficiency of over 98%. Another protocol for specific types of oligonucleotides, such as methylphosphonates, utilizes ethylenediamine (B42938) (EDA). oup.com In a one-pot procedure, a brief pre-incubation with dilute ammonia is followed by a 6-hour treatment with EDA at room temperature to achieve complete deprotection. oup.com

Table 1: Comparison of Deprotection Conditions for this compound

| Reagent | Temperature | Duration | Half-Life (t₁/₂) | Notes |

|---|---|---|---|---|

| Concentrated Ammonium Hydroxide (NH₄OH) | 55°C | 12–16 hours | - | Standard/traditional method. |

| 29% NH₄OH / Pyridine (80/20 v/v) | 20°C | - | 10 hours | Kinetic study condition. oup.com |

| NH₄OH / Methylamine (AMA) (1:1 v/v) | 65°C | 30 minutes | - | Faster deprotection; reduces depurination. |

| Ethylenediamine (EDA) | Room Temp. | 6 hours | - | Used in a one-pot method for methylphosphonate (B1257008) oligos. oup.com |

Academic Research Applications and Biochemical Studies

Utilization in Synthetic Nucleic Acid Analogs and Probes

The primary application of N6-Benzoyl-2'-deoxyadenosine derivatives, particularly the phosphoramidite (B1245037) form, is as a fundamental building block in the automated solid-phase synthesis of oligonucleotides. chemimpex.comfishersci.at The benzoyl group provides stability to the adenine (B156593) base throughout the synthesis cycles and is reliably removed during the final deprotection step. oup.com

This compound is integral to the synthesis of modified oligonucleotides used in various research fields, including molecular biology and medicinal chemistry. chemimpex.com The benzoyl protecting group is a standard feature in the phosphoramidite chemistry used by automated DNA synthesizers. fishersci.atclockss.org This method allows for the creation of oligonucleotides with specific sequences or modifications, such as antisense oligonucleotides, primers, and various probes, with high coupling efficiency.

The choice of protecting group can influence the synthesis and deprotection kinetics. While the benzoyl group is common, other groups like phenoxyacetyl have been studied for their different properties. For instance, the phenoxyacetyl group can be removed more rapidly under certain conditions, which can be advantageous when the oligonucleotide contains other alkali-labile modifications. oup.com

| Protecting Group | Key Characteristics | Deprotection Conditions | Reference |

|---|---|---|---|

| Benzoyl | Standard, robust protection; widely used in phosphoramidite synthesis. | Requires longer treatment with aqueous ammonia (B1221849) (e.g., 16 hours at 55-60°C). | oup.com |

| Phenoxyacetyl (Pac) | More labile than benzoyl, allowing for faster deprotection. | Requires shorter ammonia treatment (e.g., 4 hours). | oup.com |

| Dialkylformamidine | Offers greater stability to the acidic conditions used for detritylation, reducing depurination. | Removed under standard ammonia deprotection. | nih.gov |

The synthesis of nucleic acid probes for studying biological mechanisms often relies on the incorporation of modified nucleosides. This compound phosphoramidite is used to build the backbone of these probes. These probes can be designed with specific labels or modifications to investigate DNA-protein interactions, gene expression, and enzyme activity. For example, oligonucleotides containing this analog have been used to create probes for studying the activity of methyltransferase enzymes by incorporating them into CpG islands. In other research, modified oligonucleotides synthesized using this compound derivatives were functionalized with linkers like cystamine (B1669676). ichb.pl These linker-modified probes were then used to form stable complexes with proteins, such as RNase H1, enabling detailed structural and mechanistic studies of the protein-nucleic acid interactions. ichb.pl

Development of Modified Oligonucleotides for Research.

Investigations into Nucleic Acid Interactions and Enzymatic Processes

The incorporation of this compound and its analogs into DNA strands allows researchers to probe and understand the physical and biochemical properties of nucleic acids.

Introducing analogs like this compound into DNA duplexes can alter their structure and stability. biosynth.commedchemexpress.comcymitquimica.com These alterations can be studied to understand the forces that govern DNA structure. Research has shown that incorporating modified adenosine (B11128) analogs can significantly affect the thermal stability (melting temperature, or Tm) of a DNA duplex. clockss.org In one study, a 2′,4′-bridged 2′-deoxyadenosine analog (methylene-EoDNA-A), which was synthesized from an N6-benzoyl-protected precursor, was incorporated into DNA strands. The study found that this modification increased the duplex's melting temperature, indicating enhanced stability. clockss.org The stabilizing effect was even more pronounced when multiple modified bases were present in the duplex. clockss.org

| Duplex ID | Sequence (5'→3') with Modification (A) | Tm (°C) | ΔTm per modification (°C) | Reference |

|---|---|---|---|---|

| Natural | d(CGC AAT T GCG) • d(CGC AAT T GCG) | 58.0 | N/A | clockss.org |

| Single Mod | d(CGC AAT T GCG) • d(CGC AAT T GCG) | 58.5 | +0.5 | clockss.org |

| Double Mod | d(CGC AAT T GCG) • d(CGC AAT T GCG) | 63.0 | +2.5 | clockss.org |

This compound serves as a valuable tool for studying the interactions between enzymes and nucleic acids. chemimpex.comsmolecule.com By incorporating this or related analogs into DNA substrates, researchers can investigate the mechanisms of enzymes that process nucleic acids, such as polymerases, nucleases, and methyltransferases. ichb.pl For instance, oligonucleotides containing a cystamine modification, synthesized via a process involving N6-benzoyl-protected nucleosides, were used to trap and study the enzyme RNase H1. ichb.pl This approach allows for the formation of stable enzyme-substrate complexes, which are crucial for detailed structural and functional analysis. ichb.pl

Studies of DNA Duplex Structure and Stability through Analog Incorporation.

Exploration of Nucleoside Analogs in Chemical Biology

In the broader field of chemical biology, this compound and its derivatives are important for creating modified nucleosides to probe and manipulate biological systems. chemimpex.comcymitquimica.com The benzoyl group not only serves as a synthetic protecting group but also influences the compound's properties, such as solubility and interactions with biomolecules. cymitquimica.com Researchers can further modify the nucleoside, for example by adding a fluorine atom at the 2' position, to create analogs with altered stability, cellular uptake, and binding affinity. cymitquimica.com These novel analogs are valuable tools for investigating nucleic acid biochemistry and exploring potential therapeutic mechanisms. chemimpex.comcymitquimica.com This includes the design of nucleoside analogs for applications in gene therapy and the development of new antiviral or anticancer agents. chemimpex.comchemimpex.comcymitquimica.com

Design of Analogs for Probing Molecular Pathways

This compound serves as a crucial building block in the synthesis of nucleoside analogs designed to investigate complex molecular pathways. chemimpex.com Its inherent structure, featuring a benzoyl group protecting the N6 amine of adenine, makes it a stable precursor for the chemical synthesis of oligonucleotides and other derivatives. fishersci.com The design of analogs often involves strategic chemical modifications to the nucleoside scaffold to imbue it with specific properties, such as enhanced cellular uptake, increased stability, or targeted interaction with biomolecules. cymitquimica.com

A key strategy in analog design is the modification of the deoxyribose sugar ring. For instance, the introduction of a fluorine atom at the 2' position, creating compounds like N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine, significantly alters the compound's characteristics. cymitquimica.com The 2'-fluoro group can increase the analog's metabolic stability and modulate its binding affinity to nucleic acid targets. cymitquimica.com The benzoyl group itself enhances lipophilicity, which may improve the compound's ability to cross cellular membranes. cymitquimica.com

In the context of antiviral research, particularly against viruses in the Flaviviridae family, analogs have been designed by adding bulky protective groups to the sugar moiety. researchgate.net This approach is considered an attractive strategy for developing nucleosides with antiflaviviral effects. researchgate.net Molecular modeling studies are often employed in tandem with synthesis to predict and understand the interactions between these designed analogs and their viral targets, such as the RNA-dependent RNA polymerase (RdRp) enzyme, which is critical for viral replication. researchgate.net

Furthermore, this compound is a fundamental component in its phosphoramidite form, specifically as 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. This derivative is essential for the automated solid-phase synthesis of custom DNA oligonucleotides. These synthetic oligonucleotides are indispensable tools for probing a vast array of molecular pathways, including gene function, regulation, and DNA-protein interactions.

The table below summarizes the design principles behind various analogs related to this compound.

| Analog/Derivative | Structural Modification | Purpose of Modification | Intended Application |

| This compound | Benzoyl group on N6 of adenine | Protects the exocyclic amine during chemical synthesis. | Building block for oligonucleotide synthesis. fishersci.com |

| N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine | Fluorine atom at the 2' position of the sugar. | Enhances metabolic stability and alters binding affinity. cymitquimica.com | Probing nucleic acid biochemistry; potential therapeutic development. cymitquimica.com |

| 5',3'-O- or 5',2'-O-silyl-modified adenosine analogs | Bulky silyl (B83357) groups on the sugar's hydroxyls. | Increase lipophilicity; potentially interact with viral proteins. researchgate.net | Antiviral research (e.g., against Flaviviridae). researchgate.net |

| 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine-3'-CE-phosphoramidite | DMT group on 5'-OH; Phosphoramidite on 3'-OH. | Enables sequential, controlled addition in solid-phase DNA synthesis. | Laboratory synthesis of custom DNA sequences for research. biosynth.com |

Contributions to Understanding Fundamental Cellular Mechanisms

This compound and its analogs are valuable tools for elucidating fundamental cellular processes. chemimpex.com As a nucleoside analog, one of its primary uses in biochemical studies is to investigate interactions involving nucleic acids. chemimpex.com Research has shown that this compound can bind to DNA duplexes and alter their structure, a property that allows scientists to study the dynamics of DNA conformation and its recognition by other molecules. biosynth.commedchemexpress.comcymitquimica.com

The broader class of purine (B94841) nucleoside analogs, which includes derivatives of this compound, has been instrumental in studying critical cellular events such as the mechanisms of DNA synthesis and the induction of apoptosis (programmed cell death). medchemexpress.com By mimicking natural nucleosides, these analogs can be incorporated into DNA or interact with the enzymes involved in DNA replication and repair, thereby helping to dissect these complex pathways. medchemexpress.com

In virology, analogs derived from this compound contribute to understanding how viruses replicate within host cells. Studies on antiflaviviral compounds suggest that nucleoside analogs can act by inhibiting essential viral enzymes. researchgate.net For example, they can be designed to target the RNA-dependent RNA polymerase (RdRp) of viruses like Hepatitis C Virus (HCV) or Bovine Viral Diarrhea Virus (BVDV), thereby blocking the synthesis of the viral genome. researchgate.net

Moreover, specifically designed analogs have been used to modulate cellular pathways linked to disease. N6-Benzoyl-2'-deoxy-2'-fluoroadenosine, for instance, has been identified as an oligonucleotide that can be used to control the expression of survivin, a protein involved in the regulation of cell division and apoptosis. cymitquimica.com This application demonstrates how these compounds can serve as chemical probes to explore and potentially manipulate gene expression and cell survival pathways.

The following table details the cellular mechanisms that have been studied using this compound or its related analogs.

| Cellular Mechanism | Role of this compound or Analog | Research Area |

| Nucleic Acid Interaction | Binds to and alters the structure of DNA duplexes. biosynth.commedchemexpress.com | Molecular Biology, Biophysics |

| DNA Synthesis & Apoptosis | Analogs act as tools to study the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com | Cancer Biology, Cell Biology |

| Viral Replication | Analogs designed to inhibit viral enzymes like RNA-dependent RNA polymerase (RdRp). researchgate.net | Virology, Medicinal Chemistry |

| Gene Expression | Modified oligonucleotides used to modulate the expression of specific proteins like survivin. cymitquimica.com | Molecular Genetics, Drug Discovery |

Derivatives and Analogs of N6 Benzoyl 2 Deoxyadenosine for Specialized Research

Common Phosphoramidite (B1245037) Derivatives

Phosphoramidite chemistry is the gold standard for the automated, solid-phase synthesis of DNA and RNA oligonucleotides. twistbioscience.com Nucleoside phosphoramidites are the chemical building blocks used in this process, allowing for the sequential and highly efficient addition of bases to a growing nucleic acid chain. twistbioscience.com N6-Benzoyl-2'-deoxyadenosine is converted into a phosphoramidite derivative to be used in this synthetic process.

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-phosphoramidites

The most common phosphoramidite form of this compound is 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, often abbreviated as DMT-dA(bz)-CE phosphoramidite. sigmaaldrich.com This compound is a cornerstone for incorporating deoxyadenosine (B7792050) into synthetic oligonucleotides. fishersci.se Its structure is defined by three critical chemical groups, each with a specific function in the synthesis cycle.

5'-O-(4,4'-Dimethoxytrityl) (DMT) group : This bulky acid-labile protecting group is attached to the 5'-hydroxyl of the deoxyribose sugar. chemimpex.com It prevents unintended reactions at this position during the coupling step and is removed in a controlled manner to allow for the addition of the next nucleotide in the sequence. twistbioscience.com Its presence also aids in the purification of the final oligonucleotide. chemimpex.com

N6-Benzoyl (Bz) group : The benzoyl group protects the exocyclic amine on the adenine (B156593) base. sigmaaldrich.com This prevents the amine from participating in unwanted side reactions during the various steps of oligonucleotide synthesis.

3'-Phosphoramidite group : This reactive group, typically a diisopropylamino phosphine (B1218219) moiety with a 2-cyanoethyl protecting group, is located at the 3'-hydroxyl position. It is this group that enables the formation of a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. twistbioscience.com

The combination of these groups makes DMT-dA(bz)-CE phosphoramidite a highly efficient building block compatible with automated DNA synthesizers, enabling the routine production of primers, probes, and antisense oligonucleotides. chemimpex.com

Table 1: Key Features of DMT-dA(bz)-CE Phosphoramidite

| Feature | Description | Function in Oligonucleotide Synthesis |

| Molecular Formula | C47H52N7O7P caymanchem.com | Building block for deoxyadenosine incorporation. fishersci.se |

| 5' Protecting Group | 4,4'-Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group; facilitates purification. chemimpex.com |

| Base Protecting Group | Benzoyl (Bz) | Protects the N6-amino group of adenine from side reactions. |

| 3' Reactive Group | (2-cyanoethyl)-N,N-diisopropyl)phosphoramidite | Enables coupling to the growing DNA chain. |

| Purity | Typically ≥98% by HPLC fishersci.se | Ensures high coupling efficiency and final product quality. chemicalbook.com |

| Application | Solid-phase DNA synthesis twistbioscience.com | Used in automated synthesizers to create custom DNA sequences. |

Phosphoramidite Variations and Their Synthetic Utility in Research

While the standard DMT-dA(bz)-CE phosphoramidite is widely used, numerous variations have been developed to synthesize oligonucleotides with specific functionalities or properties for specialized research applications.

Alternative Base Protecting Groups : To modulate deprotection conditions, phosphoramidite derivatives with different protecting groups are available. For instance, using groups like dimethylformamidine (dmf) on deoxyguanosine or acetyl (ac) on deoxycytidine allows for faster deprotection of the final oligonucleotide compared to the standard isobutyryl (ibu) and benzoyl (bz) groups, respectively. fishersci.se

Sugar Modifications : The 2'-position of the deoxyribose sugar is a common site for modification. 2'-O-Methyl and 2'-O-(2-methoxyethyl) (MOE) adenosine (B11128) phosphoramidites are used to synthesize antisense oligonucleotides. biosynth.com These modifications increase the duplex stability with target RNA, confer significant resistance to nuclease degradation, and often result in low toxicity.

Labeled Phosphoramidites : For detection and imaging applications, phosphoramidites can be synthesized with reporter groups like biotin, dinitrophenyl, dansyl, or pyrene (B120774) attached to the nucleobase. nih.gov These labeled building blocks can be incorporated directly into an oligonucleotide during synthesis, allowing for multiple labeling events on a single molecule to increase signal sensitivity in techniques like in situ hybridization. nih.gov

Trimer Phosphoramidites : For the efficient synthesis of repetitive DNA sequences, trimer phosphoramidites are available. glenresearch.com These units, such as a pre-formed CAG trimer, allow for the addition of three nucleotides in a single coupling step, significantly speeding up the synthesis of sequences associated with genetic disorders like Huntington's disease. glenresearch.com

Functionalized Phosphoramidites : Researchers have prepared furan-modified nucleoside phosphoramidites that can be incorporated into oligonucleotides. nih.gov These modified oligos can then undergo Diels-Alder reactions with fluorescent maleimides, providing an alternative method for labeling that is orthogonal to standard amine-based strategies. nih.gov Modified phosphoramidites are also crucial for creating molecular probes and affinity resins for diagnostic and therapeutic research. acs.org

Nucleoside Analogs with Modified Bases or Sugar Moieties

Modifications to the core nucleoside structure, either on the purine (B94841) base or the deoxyribose sugar, give rise to analogs with altered chemical and biological properties. These analogs are invaluable for probing nucleic acid structure, dynamics, and interactions with proteins.

Deuterated this compound for Nuclear Magnetic Resonance (NMR) Studies

Deuterium-labeled nucleosides are powerful tools for structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. google.com The primary benefit of using deuterated nucleotides is the simplification of complex ¹H-NMR spectra. scienceopen.com By replacing protons with deuterium (B1214612) atoms at specific positions on the nucleoside, the corresponding proton resonances are eliminated from the spectrum. nih.gov

This technique creates an "NMR-window," allowing researchers to focus on the signals from specific, non-deuterated regions of a larger DNA or RNA molecule. google.com For example, incorporating deuterated nucleosides adjacent to a single protonated unit allows for the unambiguous study of that unit's structure and dynamics without overlapping signals from neighboring residues. google.com While protocols often describe the deuteration of nucleosides like adenosine and guanosine (B1672433) directly, the principle applies to their protected forms used in synthesis. nih.gov A deuterated version of this compound could be incorporated into a DNA strand to study its local conformation, dynamics, or interactions with drugs or proteins with enhanced clarity and resolution. google.comnih.gov

Table 2: Applications of Deuterated Nucleosides in Research

| Application | Description | Research Finding/Utility |

| NMR Spectrum Simplification | Reduces the number of proton resonances in large biomolecules. | Allows for the study of specific sites within a DNA or RNA strand without spectral overlap. google.comscienceopen.com |

| Structural Studies | Creates an "NMR-window" to observe specific, non-deuterated residues. | Facilitates detailed analysis of local conformation and dynamics in nucleic acids. google.com |

| Atom-Transfer Experiments | Used to track the movement of atoms in chemical reactions. | Helps in studying the mechanisms of DNA damaging agents. nih.gov |

| Kinetic Isotope Effect Studies | Measures the effect of isotopic substitution on reaction rates. | Provides insight into the mechanisms of nucleic acid cleavage by chemical probes at single-atom resolution. scienceopen.com |

Fluorinated 2'-Deoxyadenosine (B1664071) Derivatives in Chemical Biology Research

The introduction of fluorine into a nucleoside can dramatically alter its biological activity and chemical properties. nih.gov Fluorine's high electronegativity and small size (similar to a hydrogen atom) make it a valuable bioisostere for hydrogen or a hydroxyl group. nih.govnih.gov Fluorinated 2'-deoxyadenosine derivatives are widely used in chemical biology and therapeutic development. oup.com

Specifically, placing a fluorine atom at the 2'-position of the sugar ring (as in 2'-fluoro-2'-deoxyadenosine) has several important consequences. cymitquimica.com It increases the metabolic stability of the oligonucleotide by making the glycosidic bond more resistant to cleavage, particularly in acidic conditions. nih.govoup.com This modification also influences the sugar pucker conformation, which can enhance binding affinity to complementary RNA strands. Consequently, phosphoramidites of N6-benzoyl-2'-fluoro-2'-deoxyadenosine are used to synthesize antisense oligonucleotides (ASOs) with improved stability and target affinity. Furthermore, these fluorinated analogs can be used to introduce ¹⁹F NMR probes at specific positions within a DNA or RNA strand to study folding, dynamics, and molecular interactions with minimal structural perturbation.

Deaza Analogs and Their Research Implications

Deaza analogs are created by replacing a nitrogen atom in the purine ring system with a carbon-hydrogen (C-H) group. acs.org The most common of these for adenosine are 7-deaza- and 3-deaza-2'-deoxyadenosine (B163854). These analogs are isosteric (having a similar shape) to the natural nucleoside but possess a significantly altered electronic character, making them excellent probes for studying DNA-protein interactions. acs.org

7-Deaza-2'-deoxyadenosine : This analog lacks the nitrogen atom at position 7 (N7) in the major groove of the DNA double helix. acs.org The N7 position is a common recognition site and hydrogen bond acceptor for DNA-binding proteins. By replacing the electronegative nitrogen with a neutral C-H group, researchers can study the importance of major groove electrostatics on DNA structure, stability, and protein recognition. acs.org Studies have shown that incorporating 7-deaza-dA can destabilize the DNA duplex, primarily due to less favorable stacking interactions, and hinder processing by enzymes like restriction endonucleases. acs.org Analogs such as 7-(1-propynyl)-7-deaza-2'-deoxyadenosine have been shown to increase the thermal stability of DNA/RNA duplexes, enhancing antisense activity. oup.com

3-Deaza-2'-deoxyadenosine : This analog lacks the nitrogen at position 3 (N3) in the minor groove. glenresearch.com The N3 position is a hydrogen bond acceptor that DNA polymerases may use to monitor substrate recognition. glenresearch.com Using 3-deaza-2'-deoxyadenosine triphosphate (c³dATP) in polymerization assays allows scientists to probe the extent to which different polymerases rely on this minor groove contact for accurate DNA synthesis. oup.com

Table 3: Comparison of Deaza Analogs of 2'-Deoxyadenosine

| Analog | Modification | Location of Change | Key Research Implication |

| 7-Deaza-2'-deoxyadenosine | N7 replaced by C-H | Major Groove | Probes the role of major groove electrostatics in DNA stability and protein recognition. acs.org |

| 3-Deaza-2'-deoxyadenosine | N3 replaced by C-H | Minor Groove | Investigates minor groove interactions and recognition by DNA polymerases. glenresearch.comoup.com |

Comparative Analysis with Alternative N6-Protecting Groups

The selection of a protecting group for the exocyclic amine of deoxyadenosine is a critical decision in oligonucleotide synthesis, directly impacting the efficiency of the synthesis and the integrity of the final product. While this compound has been a longstanding choice, its limitations, particularly its susceptibility to depurination, have driven the development of alternative protecting groups. These alternatives are often evaluated based on their relative stability during the synthetic cycle, the efficiency they afford in terms of reaction times and yields, and their ability to prevent unwanted side reactions like depurination.

Evaluation of Relative Stability and Efficiency in Synthesis

The stability of the N-glycosidic bond of purine nucleosides during the acidic detritylation step is a primary concern in oligonucleotide synthesis. The N6-benzoyl group, being electron-withdrawing, destabilizes this bond in deoxyadenosine, making it prone to cleavage. glenresearch.combiosearchtech.com This has led to the exploration of other acyl protecting groups that offer different lability profiles, allowing for more efficient deprotection schedules.

Standard protecting groups like benzoyl (Bz) necessitate prolonged deprotection times, often with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. oup.comglenresearch.com In contrast, more base-labile protecting groups have been introduced to shorten this final step, which is crucial for the synthesis of sensitive or modified oligonucleotides. Among these are the phenoxyacetyl (PAC) and acetyl (Ac) groups. oup.comglenresearch.com The stability of N6-phenoxyacetyl-deoxyadenosine to acidic depurination has been shown to compare favorably with the traditional N6-benzoyl protected version. oup.com

The primary advantage of these alternative acyl groups lies in the efficiency gained during the final deprotection step. For instance, phenoxyacetyl-protected nucleosides can be deprotected in 30-60 minutes, a significant reduction from the time required for benzoyl groups. glenresearch.com An even faster system uses acetyl-protected dC, which, in combination with other "fast-deprotection" amidites like PAC-dG and dmf-dG, allows for cleavage and deprotection in as little as 10 minutes using a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA). glenresearch.com While N6-benzoyl remains a reliable and widely used protecting group, these alternatives offer significant advantages in terms of speed and milder deprotection conditions.

Interactive Table 1: Comparison of Acyl Protecting Groups for Deoxyadenosine

| Protecting Group | Chemical Name | Deprotection Conditions | Key Characteristics |

| Benzoyl (Bz) | This compound | Standard; Concentrated NH4OH, extended time at high temp (e.g., >8 hours at 55°C). oup.com | Traditional standard, but destabilizes glycosidic bond; requires harsh, lengthy deprotection. glenresearch.comoup.com |

| Phenoxyacetyl (PAC) | N6-Phenoxyacetyl-2'-deoxyadenosine | Mild; Allows for faster deprotection (e.g., 30-60 minutes). glenresearch.com | Favorable stability against depurination compared to benzoyl; part of mild deprotection schemes. oup.comglenresearch.com |

| Acetyl (Ac) | N6-Acetyl-2'-deoxyadenosine | Ultra-fast; Used in systems allowing deprotection in ~10-15 minutes (e.g., with AMA reagent). glenresearch.com | Enables very rapid deprotection, enhancing overall synthesis efficiency. glenresearch.com |

Advancements in Depurination-Resistant Protecting Strategies

The most significant challenge associated with the use of this compound is the acid-catalyzed depurination that occurs during the repeated detritylation steps of oligonucleotide synthesis. biosearchtech.comoup.com The electron-withdrawing nature of the benzoyl group renders the N-glycosidic bond particularly labile. glenresearch.com This side reaction leads to the formation of an abasic site, which is subsequently cleaved during the final basic deprotection, resulting in chain-truncated impurities and reducing the yield of the full-length oligonucleotide. glenresearch.com

To address this fundamental problem, a major advancement was the development of formamidine-based protecting groups. glenresearch.comnih.gov Unlike acyl groups, formamidines are electron-donating. This characteristic helps to preserve the basicity of the N6-amino function, thereby stabilizing the N-glycosidic bond against acidic cleavage. glenresearch.comoup.com Sterically hindered dialkylformamidines, in particular, have been shown to be significantly more stable to acidic depurination than N6-benzoyl-deoxyadenosine. oup.comnih.gov

Prominent examples include dimethylformamidine (dmf) and dibutylformamidine (dbf). glenresearch.com While the dmf group allows for very fast deprotection, the dmf-dA monomer proved to be somewhat too labile for routine use in synthesis. glenresearch.com The dbf group, on the other hand, offers more significant stabilization against depurination but is removed more slowly than dmf. glenresearch.com The general principle is that the stabilizing effect of the formamidine (B1211174) increases with the length of the alkyl groups. glenresearch.com This trade-off between stability during synthesis and ease of removal allows for the selection of an appropriate protecting group based on the specific requirements of the oligonucleotide being synthesized. The development of these formamidine-based strategies represents a critical step forward in minimizing depurination and improving the fidelity of chemical DNA synthesis. glenresearch.com

Interactive Table 2: Comparison of Depurination-Resistance Strategies

| Protecting Group | Chemical Family | Effect on Glycosidic Bond | Resistance to Acidic Depurination |

| Benzoyl (Bz) | Acyl | Electron-withdrawing; Destabilizing. glenresearch.com | Susceptible to depurination. biosearchtech.comoup.com |

| Dimethylformamidine (dmf) | Formamidine | Electron-donating; Stabilizing. glenresearch.com | Resistant to depurination, but can be too labile during synthesis for routine use. glenresearch.com |

| Dibutylformamidine (dbf) | Formamidine | Electron-donating; Stabilizing. glenresearch.com | Significantly suppresses depurination; offers robust protection. glenresearch.comglenresearch.com |

Analytical Methodologies for N6 Benzoyl 2 Deoxyadenosine and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of N6-Benzoyl-2'-deoxyadenosine, providing the means to separate the compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Product Analysis and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound and its derivatives. chemimpex.comjk-sci.com It is widely used for assessing the purity of the final product and for monitoring the progress of synthesis reactions. thermofisher.comavantorsciences.com

In a typical application, reversed-phase HPLC with a C18 column is employed. A gradient elution system, often involving acetonitrile (B52724) and water with an additive like 0.1% formic acid, allows for the effective separation of the benzoylated nucleoside from other components in the reaction mixture. Detection is commonly performed using a UV detector, as the purine (B94841) ring of the nucleoside absorbs strongly in the UV region, typically around 260 nm. This method can achieve high purity levels, often exceeding 98% or 99%. chemimpex.comjk-sci.com

HPLC is also crucial for monitoring the efficiency of each step in solid-phase oligonucleotide synthesis. For instance, in the synthesis of oligonucleotides, the purity of building blocks like 5'-O-DMT-N6-Benzoyl-2'-deoxyadenosine 3'-CE phosphoramidite (B1245037) is confirmed by HPLC to be ≥98%. The technique can also resolve diastereomers that may form during synthesis.

Table 1: HPLC Analysis Parameters for this compound Derivatives

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-phase C18 | Separation based on hydrophobicity | |

| Mobile Phase | Acetonitrile/Water Gradient (with 0.1% Formic Acid or TFA) | Elution of compounds with varying polarities | |

| Detection | UV Absorbance at ~260 nm | Detection of nucleoside-containing compounds | |

| Purity Achieved | ≥98-99% | Ensuring high-quality starting material for further reactions | chemimpex.comjk-sci.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and convenient method for monitoring the progress of chemical reactions involving this compound. nih.govrsc.orgcsic.esclockss.org It allows chemists to quickly determine if the starting materials have been consumed and if the desired product has been formed. nih.govoup.com

For example, during the synthesis of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine, TLC can be used to monitor the completion of both the 5'-hydroxyl protection and the N6-benzoylation steps. A common solvent system for developing the TLC plates is a mixture of dichloromethane (B109758) and methanol (B129727). By comparing the retention factor (Rf) values of the spots on the plate with those of the starting material and the expected product, the progress of the reaction can be qualitatively assessed. umich.edu For instance, in the synthesis of modified oligonucleotides, a solvent system of hexane/ethyl acetate (B1210297) is often used. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of this compound and its derivatives. open.ac.uknih.gov Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to confirm the integration of the benzoyl group and to determine the conformation of the sugar moiety.

In ¹H NMR spectra, the aromatic protons of the benzoyl group typically appear as signals in the range of δ 7.4–8.0 ppm. The protons of the deoxyribose sugar ring and the adenine (B156593) base also show characteristic chemical shifts that can be used to confirm the structure. The purity of modified dNTPs can be assessed by both ¹H-NMR and ³¹P-NMR, as undesired di- and mono-phosphates produce distinct signals. researchgate.net Furthermore, pH-dependent NMR spectroscopy can be used to investigate the acid-base properties of modified nucleosides. tandfonline.com

Table 2: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Benzoyl Aromatic Protons | 7.4–8.0 | |

| Adenine H8 | ~8.54 | clockss.org |

| Adenine H2 | ~8.85 | clockss.org |

| Anomeric Proton (H1') | ~6.39 | clockss.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound and its derivatives, thereby confirming their elemental composition and purity. Current time information in West Northamptonshire, GB.rsc.orgmdpi.com Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for analysis. rsc.org

For instance, the molecular weight of N6,3'-O-Dibenzoyl-2'-deoxyadenosine can be verified by observing the [M+H]⁺ ion. Similarly, for N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine, HRMS confirms the molecular weight by detecting the corresponding molecular ion peak. This technique is highly sensitive and provides a high degree of confidence in the identity of the synthesized compound.

Electrophoretic Methods for DNA Interaction Analysis

Electrophoretic techniques are particularly useful for studying the interactions of this compound, especially when it is incorporated into DNA oligonucleotides. These methods can provide insights into how the modification affects the structure and binding properties of DNA.

An Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a common technique used to study protein-DNA or protein-RNA interactions. wikipedia.orgnih.govnih.govresearchgate.netlicorbio.com This method is based on the principle that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA fragment. wikipedia.orgresearchgate.net If an oligonucleotide containing this compound is used as a probe, EMSA can reveal whether the benzoyl modification influences the binding of a specific protein to that DNA sequence. biosynth.commedchemexpress.com

Capillary electrophoresis (CE) is another powerful electrophoretic technique that can be used for the analysis of DNA adducts. nih.govspringernature.comnih.gov It offers high separation efficiency and can be coupled with mass spectrometry (CE-MS) for the sensitive detection and characterization of modified nucleosides within a DNA hydrolysate. acs.org This can be particularly useful for studying the in vitro or in vivo fate of oligonucleotides containing this compound.

Future Directions and Emerging Research Avenues

Innovations in Protecting Group Chemistry for Advanced Oligonucleotide Synthesis

The benzoyl group of N6-Benzoyl-2'-deoxyadenosine is a standard and robust protecting group for the exocyclic amine of adenine (B156593) during oligonucleotide synthesis. umich.edu However, the conditions required for its removal, typically prolonged treatment with concentrated ammonia (B1221849) at elevated temperatures, can be harsh and may lead to the degradation of sensitive modifications within the oligonucleotide chain or depurination. glenresearch.combiosearchtech.com This has spurred innovations in protecting group chemistry aimed at developing milder, faster, and more orthogonal deprotection strategies.

One significant area of innovation is the development of more labile N6-acyl protecting groups . For instance, the phenoxyacetyl (Pac) group has emerged as a valuable alternative. oup.com The Pac group can be removed under significantly milder conditions (e.g., four hours in 29% ammonia at room temperature) compared to the benzoyl group, which can require up to 16 hours. oup.com This reduction in deprotection time and harshness is particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications. oup.com Another promising protecting group is the acetyl (Ac) group, which is even more labile and can be removed rapidly, sometimes in as little as 10 minutes using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). glenresearch.comglenresearch.com

Beyond lability, researchers are exploring formamidine-based protecting groups , such as dimethylformamidine (dmf), which have been shown to suppress depurination during the acidic detritylation step of synthesis. glenresearch.com This is a known side reaction, particularly for adenosine (B11128) residues protected with N6-benzoyl groups. biosearchtech.com Sterically hindered N6-dialkylformamidine protected deoxyadenosine (B7792050) has demonstrated greater stability against acidic depurination than this compound, making it a potentially valuable alternative. glenresearch.com

Photolabile protecting groups represent another frontier. These groups, such as the o-nitrobenzyl group, can be removed by exposure to UV light, offering a highly orthogonal deprotection strategy that avoids the use of harsh chemical reagents altogether. glenresearch.com This approach is particularly useful for the synthesis of complex DNA architectures on microarrays and for applications where spatial and temporal control of deprotection is required. sigmaaldrich.com

These innovations are not meant to entirely replace this compound but rather to provide a toolbox of protecting groups that can be strategically employed based on the specific requirements of the target oligonucleotide, especially those with complex modifications.

| Protecting Group | Deprotection Conditions | Key Advantages |

| Benzoyl (Bz) | Concentrated ammonia, elevated temperature (e.g., 55°C for 8-16 hours) | Robust, well-established, high-yield synthesis |

| Phenoxyacetyl (Pac) | Milder ammonia treatment (e.g., room temp for 2-4 hours) | Faster and milder deprotection, suitable for labile modifications oup.com |

| Acetyl (Ac) | Rapid deprotection with AMA (Ammonia/Methylamine) at 65°C for 10 min | Very fast deprotection glenresearch.com |

| Dimethylformamidine (dmf) | Ammonia treatment | Suppresses depurination during synthesis glenresearch.com |

| o-Nitrobenzyl | UV light | Orthogonal deprotection, spatial and temporal control glenresearch.com |

Advanced Applications in Chemical Biology and Synthetic Biology Research

The ability to synthesize custom oligonucleotides with high fidelity, enabled by building blocks like this compound, is fundamental to numerous advanced applications in chemical and synthetic biology.

In the realm of chemical biology , the synthesis of modified oligonucleotides is crucial for the development of aptamers . These are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, used to identify aptamers, relies on the chemical synthesis of large libraries of oligonucleotides. Modified nucleotides can be incorporated to enhance the stability, binding affinity, and nuclease resistance of the resulting aptamers, making them promising candidates for diagnostics and therapeutics.

Furthermore, this compound is a key component in the construction of complex DNA-based nanostructures and molecular devices . This field of DNA nanotechnology leverages the predictable base-pairing of DNA to create intricate two- and three-dimensional shapes, as well as dynamic devices like DNA walkers and nanocages. These structures have potential applications in targeted drug delivery, biosensing, and molecular computing. The precise synthesis of the constituent DNA strands is paramount for the successful self-assembly and function of these nanodevices.

In synthetic biology , the focus is on the design and construction of new biological parts, devices, and systems. Chemically synthesized oligonucleotides are indispensable for building synthetic gene circuits , which can be used to program cellular behavior. These circuits can function as logic gates, oscillators, and switches, enabling researchers to control gene expression in response to specific stimuli. The ability to create long, custom DNA sequences is essential for assembling these circuits and integrating them into living organisms. The use of modified oligonucleotides can also play a role in creating synthetic biological systems with novel functions.

Methodological Developments in High-Throughput Synthesis and Analysis of Modified Nucleic Acids

The increasing demand for synthetic nucleic acids in research and biotechnology has driven significant advancements in the methodologies for their high-throughput synthesis and analysis. This compound, as a standard phosphoramidite (B1245037), is compatible with these advanced platforms.

High-throughput oligonucleotide synthesis is now largely performed on automated, multi-well platforms that can synthesize hundreds or even thousands of different oligonucleotides simultaneously. microsynth.com These systems utilize phosphoramidite chemistry in a miniaturized format, enabling rapid and parallel synthesis. The quality and efficiency of each coupling step are critical, and the use of well-characterized and highly pure phosphoramidites, including 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, is essential for the success of high-throughput synthesis.

The synthesis of large numbers of oligonucleotides necessitates equally efficient and reliable methods for quality control . Several analytical techniques have been adapted for high-throughput analysis. Capillary electrophoresis (CE) is a powerful method for assessing the purity and length of synthetic oligonucleotides, offering high resolution and rapid analysis times. umich.edu It can effectively separate full-length products from shorter failure sequences. umich.edu

Mass spectrometry (MS) has become an indispensable tool for the precise characterization of synthetic oligonucleotides. sigmaaldrich.com Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used. ESI-MS is particularly well-suited for accurate mass determination of large oligonucleotides and can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis of complex mixtures. nih.govumich.edu Recent advancements in LC-MS, including the use of different ion-pairing reagents and chromatographic techniques like hydrophilic interaction chromatography (HILIC), have improved the separation and detection of modified oligonucleotides. researchgate.netnewomics.com High-resolution mass spectrometry (HRMS) is also increasingly used for the detailed characterization of oligonucleotides and their impurities. These analytical methods are crucial for verifying the identity and purity of oligonucleotides synthesized using this compound and other modified building blocks, ensuring their suitability for downstream applications. researchgate.net

| Analytical Technique | Principle | Application in Oligonucleotide Analysis |

| Capillary Electrophoresis (CE) | Separation based on size-to-charge ratio in a capillary | Purity assessment, separation of full-length from truncated sequences umich.edu |

| MALDI-TOF MS | Ionization from a matrix using a laser, separation by time-of-flight | High-throughput quality control, mass verification of shorter oligonucleotides sigmaaldrich.com |

| ESI-MS | Ionization by creating a fine spray of charged droplets | Accurate mass determination of a wide range of oligonucleotides, can be coupled to LC sigmaaldrich.com |

| LC-MS | Liquid chromatography separation followed by mass spectrometry detection | High-resolution separation and characterization of complex oligonucleotide mixtures and their modifications researchgate.net |

Q & A

Q. What are the key physicochemical properties of N6-Benzoyl-2'-deoxyadenosine, and how do they influence its handling in laboratory settings?

this compound (CAS 4546-72-9) is a white crystalline solid with a molecular formula of C₁₇H₁₇N₅O₄ and a molecular weight of 355.35 g/mol. It has a melting point of 120–122°C and is sparingly soluble in water. Due to its hygroscopic nature, it must be stored at 4°C in a dry environment to prevent degradation . Its stability under argon and incompatibility with oxidizing agents necessitate inert atmosphere handling for synthetic applications .

Q. How is this compound utilized as a building block in nucleoside synthesis?

This compound serves as a critical reactant for synthesizing 2'-deoxyadenosine derivatives, such as 2',5'-dideoxycytidine and虫草素 analogs. The benzoyl group protects the exocyclic amine during phosphoramidite-based oligonucleotide synthesis, enabling controlled coupling in solid-phase DNA/RNA assembly . For example, it is incorporated into phosphoramidites (e.g., Bz-dA-CE phosphoramidite) for constructing gene-silencing probes or triplex-forming oligonucleotides .

Q. What safety precautions are required when handling this compound?

The compound is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Researchers must wear nitrile gloves, lab coats, and eye protection. Work should occur in a fume hood to avoid inhalation of dust. Contaminated surfaces require immediate cleaning with ethanol or isopropanol. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent symptoms .

Advanced Research Questions

Q. What methodologies optimize the synthesis of this compound derivatives in oligonucleotide synthesis?

In phosphoramidite chemistry, the compound is typically dissolved in anhydrous CH₂Cl₂ under argon. Activation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and N,N-diisopropylethylamine (DIPEA) at 0°C ensures efficient coupling. Post-reaction, the mixture is washed with NaHCO₃ to remove acidic byproducts, followed by drying over Na₂SO₄ and purification via silica gel chromatography (e.g., hexane:EtOAc gradients). Yield and purity are validated by ¹H/¹³C NMR and HRMS .

Q. How can researchers resolve contradictions in reported melting points or purity levels for this compound?

Discrepancies in melting points (e.g., 120–122°C vs. 242°C in some sources) may arise from polymorphic forms or impurities. Recrystallization from ethanol/water mixtures (1:1 v/v) at −20°C can isolate the pure form. Purity should be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and compared against reference standards. Contaminants like residual benzoyl chloride or deprotected adenosine can be identified using LC-MS .

Q. What analytical techniques are critical for characterizing this compound in complex reaction mixtures?

- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) reveals aromatic protons (δ 7.8–8.2 ppm for benzoyl) and ribose protons (δ 5.8–6.2 ppm for anomeric H).

- HRMS : Positive-ion ESI-MS confirms the molecular ion [M+H]⁺ at m/z 356.13.

- HPLC : A C18 column with UV detection at 260 nm monitors reaction progress and purity (retention time ~8.2 min in 70% H₂O/30% MeCN) .

Q. How does the benzoyl protecting group impact the stability and reactivity of this compound in acidic or basic conditions?

The N6-benzoyl group enhances stability against nucleophilic attack during oligonucleotide synthesis but is susceptible to cleavage under alkaline conditions (e.g., concentrated NH₃ at 55°C for 12 hours). In contrast, acidic deprotection (e.g., 3% trifluoroacetic acid in CH₂Cl₂) selectively removes 5'-O-DMTr groups without affecting the benzoyl protection. Kinetic studies using UV spectroscopy (λ=260 nm) can track deprotection efficiency .

Q. What strategies mitigate side reactions during the coupling of this compound phosphoramidites?

Side reactions, such as oxidation or incomplete coupling, are minimized by:

- Using fresh, anhydrous tetrazole (0.45 M in CH₃CN) as an activator.

- Limiting coupling times to 30 seconds to prevent phosphoramidite degradation.

- Incorporating capping steps (acetic anhydride/N-methylimidazole) to block unreacted 5'-OH groups. Post-synthesis, MALDI-TOF mass spectrometry verifies oligonucleotide integrity .

Q. How does this compound compare to other protected deoxyadenosine analogs (e.g., N6-dimethyl or N6-fluoro derivatives) in oligonucleotide stability?

N6-Benzoyl derivatives exhibit higher thermal stability in duplex DNA (ΔTₘ +3–5°C vs. unprotected analogs) due to reduced base-pairing interference. In contrast, N6-fluoro-2'-deoxyadenosine (CAS 136834-20-3) shows altered hydrogen-bonding patterns, impacting hybridization specificity. Comparative studies using UV melting curves and CD spectroscopy are recommended to assess thermodynamic and structural effects .

Q. What enzymatic or microbial approaches exist for deprotecting or modifying this compound?

Microbial nucleoside phosphorylases (e.g., from E. coli) can catalyze transglycosylation reactions to replace the benzoyl group with alternative sugars. For deprotection, lipase B from Candida antarctica (CALB) in phosphate buffer (pH 7.4, 37°C) selectively hydrolyzes the benzoyl moiety without damaging the glycosidic bond. Reaction progress is monitored via TLC (silica gel, EtOAc:MeOH 4:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products